molecular formula C9H12O B8587952 1-Methylbicyclo[2.2.2]oct-5-en-2-one CAS No. 61530-90-3

1-Methylbicyclo[2.2.2]oct-5-en-2-one

Cat. No.: B8587952
CAS No.: 61530-90-3
M. Wt: 136.19 g/mol
InChI Key: NKBUYKQYUPCHCQ-UHFFFAOYSA-N
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Description

Significance of Bicyclo[2.2.2]oct-5-en-2-one Core Structures in Synthetic Strategy

The bicyclo[2.2.2]oct-5-en-2-one core is a versatile scaffold in organic synthesis, serving as a valuable building block for the construction of complex molecular architectures. acs.org This framework is found in a number of natural products. nih.gov The synthetic utility of bicyclo[2.2.2]octenones stems from their dense functionalization and the strain inherent in their bridged structure, which can be strategically released to drive various chemical transformations. acs.org

One of the most common and efficient methods for constructing the bicyclo[2.2.2]octenone skeleton is the Diels-Alder reaction. acs.orgrsc.org This powerful cycloaddition reaction allows for the formation of the bicyclic system with a high degree of regio- and stereoselectivity. acs.org For instance, the reaction of masked o-benzoquinones with various dienophiles provides a reliable one-pot method for the preparation of highly functionalized bicyclo[2.2.2]octenones. acs.org

Once formed, the bicyclo[2.2.2]octenone skeleton can be transformed into a diverse array of other cyclic systems. acs.org These transformations include rearrangements and ring-contractions or expansions, providing access to synthetically challenging motifs. acs.org For example, photochemical rearrangements of bicyclo[2.2.2]oct-5-en-2-ones can lead to the formation of tricyclo[3.3.0.0²,⁸]octan-3-ones, which are key intermediates in the synthesis of bi- and tricyclopentanoid natural products. oup.com The strategic cleavage of bonds within the bicyclo[2.2.2]octenone framework can also yield highly functionalized cyclohexene (B86901) derivatives. acs.org

Historical Context of Bicyclo[2.2.2]octenone Research

The study of bicyclo[2.2.2]octenone chemistry has a rich history intertwined with the development of fundamental concepts in organic synthesis. The Diels-Alder reaction has been a cornerstone in the synthesis of these structures. acs.org The ability to construct the bicyclic core with controlled stereochemistry through this reaction has made it a central theme in the historical development of bicyclo[2.2.2]octenone chemistry.

Another significant historical method for the synthesis of bicyclo[2.2.2]octenones is the Wessely oxidation. The "modified" Wessely oxidation of ortho-substituted phenols with lead tetraacetate in the presence of α,β-unsaturated acids, followed by an intramolecular cycloaddition, has provided a general route to these compounds. rsc.orgcdnsciencepub.com This method has been shown to produce regioisomers of products that can be obtained through intermolecular Diels-Alder reactions, thus expanding the synthetic toolbox for accessing diverse bicyclo[2.2.2]octenone derivatives. rsc.orgcdnsciencepub.com

Over the years, research has also focused on the unique reactivity of the bicyclo[2.2.2]octenone system. For instance, studies on their photochemical behavior have revealed interesting rearrangements, such as the formation of exceptionally stable ketenes from bicyclo[2.2.2]oct-5-en-2-ones with specific substituents. beilstein-journals.org These investigations into the synthesis and reactivity of bicyclo[2.2.2]octenones have not only provided access to complex molecules but have also contributed to a deeper understanding of reaction mechanisms and stereochemical control in organic chemistry.

Scope of Academic Inquiry into 1-Methylbicyclo[2.2.2]oct-5-en-2-one

The specific compound, this compound, has been a subject of academic interest due to its defined structure and potential as a synthetic intermediate. Its chemical and physical properties are well-documented.

Table 1: Chemical and Physical Properties of this compound nih.gov

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
CAS Number 61530-90-3
Canonical SMILES CC12CCC(CC1=O)C=C2
InChI InChI=1S/C9H12O/c1-9-4-2-7(3-5-9)6-8(9)10/h2,4,7H,3,5-6H2,1H3
InChIKey NKBUYKQYUPCHCQ-UHFFFAOYSA-N

Data sourced from PubChem.

Research into the synthesis of this compound has explored various methodologies. One documented synthesis involves the treatment of 6-methoxy-1-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride (B1165640) with bis(triphenylphosphino)nickel dicarbonyl. researchgate.netcdnsciencepub.com Another approach describes the generation of chiral bicyclo[2.2.2]octenones, including those with a bridgehead methyl group like this compound, through an intramolecular alkylation reaction of 9-bromocarvone derivatives. rsc.org

A notable application of this compound in academic research is its use as a starting material in the total synthesis of natural products. For instance, the known ketone, 1-methylbicyclo[2.2.2]oct-2-en-6-one, a constitutional isomer of the title compound, has been utilized in the stereospecific total synthesis of (±)-α-amorphene (also known as zizanene). researchgate.net This highlights the role of such methylated bicyclo[2.2.2]octenone frameworks in constructing more complex sesquiterpene structures. The academic inquiry into this compound and its isomers continues to contribute to the broader field of synthetic organic chemistry by providing pathways to intricate molecular targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61530-90-3

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-methylbicyclo[2.2.2]oct-5-en-2-one

InChI

InChI=1S/C9H12O/c1-9-4-2-7(3-5-9)6-8(9)10/h2,4,7H,3,5-6H2,1H3

InChI Key

NKBUYKQYUPCHCQ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1=O)C=C2

Origin of Product

United States

Synthetic Methodologies for 1 Methylbicyclo 2.2.2 Oct 5 En 2 One and Derivatives

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction, a cornerstone of modern organic synthesis, stands as the most prominent method for constructing the bicyclo[2.2.2]octenone skeleton. rsc.orgthieme-connect.de This [4+2] cycloaddition offers a highly efficient route to form the characteristic six-membered ring of the bridged system with significant stereochemical control. rsc.orgthieme-connect.de

Intermolecular Diels-Alder Reactions for Bicyclo[2.2.2]octenone Scaffolds

The intermolecular Diels-Alder reaction provides a direct and reliable pathway for the synthesis of highly functionalized bicyclo[2.2.2]octenones. acs.org This approach typically involves the reaction between a substituted 1,3-cyclohexadiene (B119728) (the diene) and a suitable dienophile. ucla.edu A notable strategy involves the use of masked o-benzoquinones (MOBs), such as substituted 6,6-dimethoxy-2,4-cyclohexadienones, as reactive diene precursors. acs.orgacs.org These MOBs, often generated in situ from the oxidation of 2-methoxyphenols, can be trapped by electron-deficient dienophiles like methyl acrylate (B77674) or methyl vinyl ketone to yield the desired bicyclic adducts in a one-pot procedure. acs.orgresearchgate.net

For instance, the reaction of 2-methoxy-1-methyl-1,3-cyclohexadiene with maleic anhydride (B1165640) leads to a precursor which, after several steps, can be converted to 1-methylbicyclo[2.2.2]oct-5-en-2-one. cdnsciencepub.comcdnsciencepub.com Another effective method utilizes conjugated diene acids, such as 2-methylcyclohexa-1,5-diene-1-carboxylic acid, which undergo facile cycloaddition with dienophiles to produce bicyclo[2.2.2]octene derivatives featuring the required bridgehead methyl group. manipal.edu These reactions are often highly regio- and stereoselective, furnishing a single cycloadduct in many cases. acs.orgacs.org

Examples of Intermolecular Diels-Alder Reactions

DieneDienophileResulting ScaffoldReference
Masked o-benzoquinones (MOBs)Methyl AcrylateSubstituted Bicyclo[2.2.2]octenones acs.org
2-methoxy-1-methyl-1,3-cyclohexadieneMaleic AnhydridePrecursor to this compound cdnsciencepub.comcdnsciencepub.com
5-methylcyclohexa-1,5-diene-1-carboxylic acidVarious DienophilesRegiospecific Bicyclo[2.2.2]octene derivatives manipal.edu
(R)-4-t-butyldimethylsilyloxy-2-cyclohexen-1-one derived dienesN-benzyl maleimideAsymmetric Bicyclo[2.2.2]octanone skeletons nih.gov

Intramolecular Diels-Alder Strategies

The intramolecular Diels-Alder (IMDA) reaction represents a sophisticated strategy where the diene and dienophile are tethered within the same molecule. escholarship.org This approach is particularly powerful for creating complex polycyclic systems with high stereocontrol, as the conformational constraints of the tether often dictate the stereochemical outcome. escholarship.org A common tactic involves the oxidation of o-(3-alkenyl) phenols to form 6-acetoxy-6-(3-alkenyl)-2,4-cyclohexadien-1-ones. researchgate.net These intermediates then undergo a spontaneous intramolecular cycloaddition to yield bridged skeletons. researchgate.net

This methodology has been successfully applied to construct bicyclo[2.2.2]octane frameworks. nih.gov The regioselectivity of the cyclization, determining whether a bridged or fused ring system is formed, can be influenced by the nature of the dienophile portion of the molecule. nih.gov For example, when the dienophile is conjugated with an aromatic group, a bridged regioselectivity is often observed, leading to the desired bicyclo[2.2.2]octane skeleton. nih.gov

Stereochemical Control in Diels-Alder Reactions Leading to Bridged Ketones

A key advantage of the Diels-Alder reaction is its inherent stereospecificity, where the stereochemistry of the reactants is faithfully translated to the product. masterorganicchemistry.comlibretexts.org In the synthesis of bicyclo[2.2.2]octenones, this control is crucial for establishing multiple stereocenters in a single step. The reaction generally proceeds under kinetic control to favor the formation of the endo isomer. libretexts.orgwm.edu This preference is attributed to favorable secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi system of the diene in the transition state.

Furthermore, asymmetric Diels-Alder reactions have been developed to produce enantiomerically enriched bicyclo[2.2.2]octanones. nih.gov By using chiral auxiliaries or chiral dienes, such as those derived from (R)-4-t-butyldimethylsilyloxy-2-cyclohexen-1-one, it is possible to achieve high levels of diastereoselectivity. nih.gov These reactions can transform a single asymmetric center in the starting material into up to five asymmetric centers in the bicyclic product, demonstrating a powerful approach to molecular complexity. nih.gov

Tandem Michael Addition-Intramolecular Aldol (B89426) Condensation

An alternative and elegant approach to the bicyclo[2.2.2]oct-5-en-2-one core is a tandem sequence involving an intermolecular Michael addition followed by an intramolecular aldol condensation. ucla.eduresearchgate.net This one-pot process offers a simpler and often more direct route compared to the multi-step Diels-Alder sequences. ucla.edu The reaction is typically promoted by a strong acid, such as trifluoromethanesulfonic acid, and can be carried out under standard heating or using microwave irradiation to accelerate the process. ucla.edu

The general mechanism involves the acid-catalyzed Michael addition of a ketone enol to a cyclic enone (e.g., cyclohex-2-enone). ucla.edu The resulting 1,5-diketone intermediate is not isolated but undergoes a subsequent intramolecular aldol condensation, which, after dehydration, yields the final bridged bicyclic enone. ucla.eduresearchgate.net

Examples of Tandem Michael-Aldol Reactions

KetoneCyclic EnoneProductYieldReference
Cyclohexanone (B45756)Cyclohex-2-en-oneTricyclic enone57% ucla.edu
4-MethylcyclohexanoneCyclohex-2-en-oneMethyl-substituted tricyclic enone70% ucla.edu
AcetoneCyclohex-2-en-one6,6-Dimethylbicyclo[2.2.2]oct-5-en-2-one51% ucla.edu
Pentane-2,4-dioneCyclohex-2-en-oneBicyclic enedione40% ucla.edu

Development of Bridged Robinson Annulation Equivalents

This tandem Michael-aldol strategy is conceptually described as a "bridged Robinson annulation". ucla.edu The classical Robinson annulation is a widely used method for forming a six-membered ring by sequential Michael addition and aldol condensation to create a fused ring system (annulated). juniperpublishers.com The process for synthesizing bicyclo[2.2.2]octenones adapts this fundamental concept. Instead of forming a fused ring, the intramolecular aldol condensation of the 1,5-dicarbonyl intermediate occurs in a way that creates a bridge across the existing ring, leading to the characteristic bicyclic structure. ucla.edu This modification significantly expands the utility of the Robinson annulation, providing access to complex bridged architectures from simple cyclic and acyclic ketone precursors. ucla.eduresearchgate.net

Substrate Scope and Limitations in One-Pot Syntheses

A novel and efficient one-pot synthesis of substituted bicyclo[2.2.2]oct-5-en-2-ones has been developed, employing a tandem intermolecular Michael addition–intramolecular aldol condensation. This approach, sometimes referred to as a bridged Robinson annulation, provides a direct route to the bicyclic system from simple cyclic or acyclic ketones and cyclic enones in the presence of a strong acid like trifluoromethanesulfonic acid.

The versatility of this method is demonstrated by its tolerance for a range of substrates. Various ketones can be successfully employed, leading to a diverse array of substituted bicyclo[2.2.2]oct-5-en-2-ones. The reaction of different ketones with cyclohex-2-enone illustrates the scope of this one-pot process. For instance, cyclohexanone reacts to form a tricyclic enone in good yield. ucla.edu The use of substituted cyclohexanones, such as 4-methylcyclohexanone, results in a mixture of diastereomers. Acyclic ketones are also viable substrates; pentan-3-one and hexan-2-one produce the corresponding disubstituted bicyclic enones. ucla.edu Notably, the reaction with pentane-2,4-dione yields an enedione, showcasing the compatibility of the process with additional functional groups. ucla.edu

However, the one-pot nature of the reaction can present limitations. The harsh acidic conditions and elevated temperatures may not be suitable for sensitive substrates. Furthermore, the control of regioselectivity can be challenging when unsymmetrical ketones are used, potentially leading to mixtures of products. An alternative two-step approach, where the intermediate 1,5-diketone is first isolated via a Mukaiyama-Michael addition and then cyclized under acidic conditions, can offer milder reaction conditions and potentially higher yields. ucla.edu

Substrate Scope in the One-Pot Synthesis of Bicyclo[2.2.2]oct-5-en-2-one Derivatives ucla.edu
Ketone SubstrateEnone SubstrateProductYield (%)
CyclohexanoneCyclohex-2-enoneTricyclic enone57
4-MethylcyclohexanoneCyclohex-2-enoneMethyl-substituted tricyclic enone (1.5:1 mixture of diastereomers)67
CyclopentanoneCyclohex-2-enoneDicyclopentyl-fused bicyclic enone72
Pentan-3-oneCyclohex-2-enone4,7-Diethyl-1-methylbicyclo[2.2.2]oct-5-en-2-one45
Hexan-2-oneCyclohex-2-enone4-Butyl-1-methylbicyclo[2.2.2]oct-5-en-2-one42
Pentane-2,4-dioneCyclohex-2-enoneBicyclic enedione40

Mechanistic Insights into Tandem Processes

The one-pot synthesis of bicyclo[2.2.2]oct-5-en-2-ones via the tandem Michael addition-intramolecular aldol condensation is proposed to proceed through a series of acid-catalyzed steps. ucla.edu The reaction is initiated by the protonation of the enone, which activates it for nucleophilic attack. The ketone substrate, in its enol form, then acts as the nucleophile in a Michael addition to the activated enone, forming a 1,5-diketone intermediate. d-nb.info

Following the Michael addition, the newly formed diketone undergoes an intramolecular aldol condensation. Under the strong acidic conditions, one of the ketone carbonyls is protonated, and a subsequent intramolecular attack from the enol of the other ketone leads to the formation of a bicyclic aldol adduct. The final step involves the dehydration of this aldol adduct to yield the α,β-unsaturated ketone of the bicyclo[2.2.2]oct-5-en-2-one system. The formation of the thermodynamically stable conjugated system drives the reaction to completion. The regioselectivity of the cyclization is governed by the formation of the more stable bicyclic system, avoiding the creation of strained rings such as cyclobutenes or anti-Bredt alkenes. ucla.edu

Oxidative Decarboxylation Routes

Utility of Lead Tetraacetate in Bicyclo[2.2.2]octenone Formation

Lead tetraacetate is a key reagent in the synthesis of bicyclo[2.2.2]octenone frameworks through oxidative decarboxylation of vicinal dicarboxylic acids. researchgate.netresearchgate.net This method provides a powerful tool for the construction of the bicyclic core, often starting from Diels-Alder adducts. The reaction of a suitable diene with maleic anhydride yields a bicyclo[2.2.2]octene-2,3-dicarboxylic anhydride, which can be hydrolyzed to the corresponding dicarboxylic acid. researchgate.net

The treatment of this dicarboxylic acid with lead tetraacetate, typically in a solvent like pyridine (B92270) and often in the presence of oxygen, induces a bisdecarboxylation, leading to the formation of a new double bond and the desired bicyclo[2.2.2]octenone. researchgate.netresearchgate.net For example, the synthesis of 1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one has been achieved from the corresponding keto dicarboxylic acid using this method, albeit with the concurrent formation of rearrangement products. researchgate.net Similarly, this compound can be synthesized from its corresponding keto anhydride precursor via a related decarboxylation method. researchgate.net

The reaction conditions, including the solvent and the presence of co-reagents, can significantly influence the product distribution. While oxidative bisdecarboxylation is the desired pathway, the reaction can also proceed through a mono-decarboxylation, leading to the formation of carbonium ion intermediates that can undergo rearrangements. researchgate.net

Carbonium Ion Intermediates and Rearrangement Pathways

The oxidative decarboxylation of bicyclo[2.2.2]octane dicarboxylic acids with lead tetraacetate does not always proceed to give the expected bicyclo[2.2.2]octenone as the sole product. The formation of significant amounts of rearrangement products points to the involvement of carbonium ion intermediates. researchgate.net It is proposed that the reaction can involve the oxidative decarboxylation of a single carboxylic acid group, generating a carbonium ion. researchgate.net

This carbocationic intermediate can then undergo skeletal rearrangements, with a 1,2-acyl migration being a prominent pathway. researchgate.net This rearrangement leads to the formation of a more stable bicyclo[3.2.1]octane system. For instance, in the synthesis of 1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one, several rearrangement products with the bicyclo[3.2.1]octane skeleton were identified. researchgate.net A similar rearrangement is observed in the oxidative decarboxylation of 5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acid, where the major product is a bicyclo[3.2.1]octane derivative, while the expected 3-endo-acetoxy-1,3-exo-dimethyl-bicyclo[2.2.2]oct-5-en-2-one is only a minor product. researchgate.net The high migratory aptitude of the acyl group and the formation of a tertiary carbonium ion are thought to be the driving forces for this rearrangement. cdnsciencepub.com

Other Synthetic Approaches and Functional Group Interconversions

Ring Expansion Methodologies

Ring expansion reactions provide an alternative strategy for the synthesis of bicyclic systems related to this compound, particularly for accessing higher homologous ring systems like the bicyclo[3.2.2]nonene framework. The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cyclic ketones. wikipedia.orgwikipedia.org This reaction involves the conversion of a ketone to a β-amino alcohol, followed by diazotization with nitrous acid, which induces a rearrangement to form a ring-expanded ketone. wikipedia.orgd-nb.info

This methodology has been applied to bicyclo[2.2.2]oct-5-en-2-ones to synthesize bicyclo[3.2.2]non-6-en-2-ones. The process starts with the conversion of the bicyclo[2.2.2]oct-5-en-2-one to its corresponding cyanohydrin by treatment with trimethylsilyl (B98337) cyanide. Subsequent reduction of the nitrile with a reducing agent like lithium aluminum hydride yields the β-amino alcohol. Finally, treatment with nitrous acid effects the ring expansion. researchgate.net An alternative to the Tiffeneau-Demjanov rearrangement for ring expansion is the use of diazomethane, which can also lead to the formation of homologous ketones. researchgate.net

Photochemical Syntheses and Rearrangements

The bicyclo[2.2.2]oct-5-en-2-one framework, containing a β,γ-unsaturated ketone, is a versatile substrate for a variety of photochemical reactions. These transformations are valuable in synthesis as they allow for the construction of complex polycyclic systems from readily available bicyclic precursors. The primary photochemical pathways observed for these compounds are the oxa-di-π-methane (ODPM) rearrangement, which is a formal rsc.orgscielo.org.mx-acyl shift, and the rsc.orgresearchgate.net-acyl shift. scielo.org.mxacs.orgiupac.org

The ODPM rearrangement is a well-studied photochemical transformation of β,γ-unsaturated ketones. iupac.org For bicyclo[2.2.2]oct-5-en-2-one derivatives, this typically proceeds through a triplet-sensitized pathway. oup.com Upon irradiation in the presence of a sensitizer (B1316253) like acetone, the molecule undergoes a sigmatropic 1,2-acyl shift, leading to the formation of a cyclopropyl-containing tricyclic ketone. For instance, the photochemical conversion of racemic this compound results in the formation of racemic 8-methyltricyclo[3.3.0.02,8]octan-3-one. google.com This ODPM rearrangement is a key step in the synthesis of bi- and tricyclopentanoid natural products. oup.com The reaction is recognized as a powerful synthetic tool and can be applied to various cyclic and acyclic substrates. researchgate.net

The second major pathway is the rsc.orgresearchgate.net-acyl shift. This rearrangement typically occurs upon direct irradiation (without a sensitizer) and leads to the formation of a bicyclo[4.2.0]octenone system containing a cyclobutanone (B123998) ring. scielo.org.mxrsc.org For example, direct irradiation of certain bicyclo[2.2.2]octenones in benzene (B151609) can yield the corresponding rsc.orgresearchgate.net-acyl shift product, which may subsequently undergo decarbonylation upon further irradiation to yield a cyclopropane (B1198618) derivative. scielo.org.mx This reaction has been utilized as a stereoselective route to construct protoilludane frameworks from endo-annulated bicyclo[2.2.2]octenones. rsc.orgrsc.org

In some substituted bicyclo[2.2.2]oct-5-en-2-one systems, photochemical reactions can exhibit high regioselectivity. For derivatives bearing bulky, electron-deficient substituents at the bridgehead position, a regioselective photoinduced 1,5-phenyl migration has been observed, leading to the formation of exceptionally stable vinyl ketenes. beilstein-journals.org This transformation occurs from the more sterically congested site of the molecule and proceeds via a triplet-mediated pathway without the need for an external sensitizer. beilstein-journals.org

The table below summarizes the outcomes of key photochemical rearrangements of bicyclo[2.2.2]octenone systems.

Starting Material TypeIrradiation ConditionsPrimary RearrangementProduct Skeleton
Bicyclo[2.2.2]oct-5-en-2-oneSensitized (e.g., acetone)Oxa-di-π-methane ( rsc.orgscielo.org.mx-Acyl Shift)Tricyclo[3.3.0.02,8]octan-3-one
Bicyclo[2.2.2]oct-5-en-2-oneDirect rsc.orgresearchgate.net-Acyl ShiftBicyclo[4.2.0]oct-7-en-2-one
Annulated Bicyclo[2.2.2]octenonesDirect rsc.orgresearchgate.net-Acyl ShiftProtoilludane Framework
Bridgehead-Substituted DerivativesDirect1,5-Phenyl MigrationVinyl Ketene

Chemoselective Transformations of Ketone and Alkene Moieties

The this compound structure possesses two principal reactive sites: a carbonyl group and a carbon-carbon double bond. The ability to selectively transform one functional group in the presence of the other is crucial for its use as a synthetic intermediate.

Reactions at the Ketone: The carbonyl group can undergo a variety of chemoselective transformations. Stereoselective reduction of the ketone to the corresponding secondary alcohol is a common strategy. For example, 4-aminobicyclo[2.2.2]octan-2-ones, which share the same core skeleton, can be reduced stereoselectively to their corresponding alcohols. researchgate.net This transformation leaves the alkene moiety intact. Another important chemoselective reaction is the Wittig olefination, which converts the carbonyl group into an exocyclic double bond. This has been demonstrated in related bicyclo[2.2.2]octenedione systems, where one ketone is selectively converted to a methylene (B1212753) group while the other ketone and the endocyclic alkene remain unchanged. acs.org

Reactions at the Alkene: The carbon-carbon double bond can also be targeted selectively. While specific examples for this compound are not extensively detailed in the literature, standard alkene functionalization reactions such as epoxidation, dihydroxylation, or hydrogenation can be performed, in principle, while preserving the ketone. The choice of reagents is critical to avoid side reactions at the carbonyl group. For instance, hydrogenation of the double bond would yield 1-methylbicyclo[2.2.2]octan-2-one.

The table below provides examples of chemoselective transformations on the bicyclo[2.2.2]octenone scaffold.

Functional Group TargetedReaction TypeReagents/ConditionsProduct Type
KetoneReductione.g., NaBH4, LiAlH4Bicyclo[2.2.2]oct-5-en-2-ol
KetoneWittig OlefinationPh3P=CH22-Methylenebicyclo[2.2.2]oct-5-ene
AlkeneHydrogenationH2, Pd/CBicyclo[2.2.2]octan-2-one

Regioselective Functionalization Strategies

Achieving regioselective functionalization of the this compound skeleton is essential for the synthesis of complex target molecules. Strategies have been developed to introduce substituents at specific positions, including the bridgehead carbons and the carbon framework.

One powerful method for installing the bridgehead methyl group and constructing the bicyclic system in a chiral manner involves an intramolecular alkylation reaction. This strategy often starts from derivatives of carvone (B1668592), a readily available chiral monoterpene. Generation of a thermodynamic dienolate from a suitably functionalized carvone derivative, such as a 9-bromocarvone, can trigger an intramolecular cyclization to furnish chiral bicyclo[2.2.2]octenones containing a bridgehead methyl group. rsc.org

The ketone moiety also serves as a handle for regioselective skeletal rearrangements. Ring-enlargement reactions provide a route to higher homologous ring systems. For example, bicyclo[2.2.2]oct-5-en-2-ones can be converted into bicyclo[3.2.2]non-6-en-2-ones through methods like the Tiffeneau-Demjanov type homologation. oup.com This involves the conversion of the ketone to a cyanohydrin, followed by reduction and diazotization to induce a regioselective one-carbon ring expansion where the methylene carbon migrates preferentially. oup.com Furthermore, acid-catalyzed rearrangements of hydroxylated bicyclo[2.2.2]octan-2-one derivatives can lead to the formation of the bicyclo[3.2.1]octenone skeleton, demonstrating a regioselective bond migration. mdpi.com

The table below highlights several strategies for regioselective functionalization.

StrategyDescriptionPrecursor TypeResulting Structure
Intramolecular AlkylationBase-mediated cyclization of a tethered halide onto an enolate.Bromo-substituted carvone derivativesChiral this compound
Ring EnlargementTiffeneau-Demjanov type homologation of the ketone.Bicyclo[2.2.2]oct-5-en-2-oneBicyclo[3.2.2]non-6-en-2-one
Skeletal RearrangementAcid-catalyzed rearrangement involving a hydroxy-substituted ketone.6-hydroxy-1-methylbicyclo[2.2.2]octan-2-one4-methylbicyclo[3.2.1]oct-3-en-6-one

Reaction Mechanisms and Mechanistic Investigations

Pericyclic Reactions in Bicyclo[2.2.2]octenone Systems

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are fundamental to both the synthesis and transformation of bicyclo[2.2.2]octenone systems. The Diels-Alder reaction is the cornerstone for constructing the bicyclic core, while its reverse, the retro-Diels-Alder reaction, provides pathways for fragmentation.

The synthesis of the 1-methylbicyclo[2.2.2]oct-5-en-2-one skeleton is most commonly achieved through a Diels-Alder reaction, a powerful [4+2] cycloaddition that forms the six-membered ring of the bicyclic system in a single step. ucla.eduwikipedia.org This reaction involves the cycloaddition of a conjugated diene with a substituted alkene, known as the dienophile. wikipedia.org

One established route to this compound involves the reaction of 2-methoxy-1-methyl-1,3-cyclohexadiene with a suitable dienophile, followed by hydrolysis and further transformations. cdnsciencepub.comcdnsciencepub.com For example, heating 2-methoxy-1-methyl-1,3-cyclohexadiene with maleic anhydride (B1165640) yields a methoxy-substituted bicyclo[2.2.2]oct-5-ene dicarboxylic acid anhydride. cdnsciencepub.comresearchgate.net Subsequent hydrolysis and treatment with bis(triphenylphosphino)nickel dicarbonyl can afford the target compound, this compound. cdnsciencepub.comresearchgate.netresearchgate.net

The regioselectivity of the Diels-Alder reaction is a critical aspect, particularly when using substituted dienes. The synthesis of bicyclo[2.2.2]octene derivatives with a bridgehead methyl group has been achieved through the cycloaddition of conjugated diene acids with various dienophiles. manipal.edu For instance, the cycloaddition of 2-methylcyclohexa-1,5-diene-1-carboxylic acid with dienophiles can lead to a regioisomeric mixture of adducts. In contrast, 5-methylcyclohexa-1,5-diene-1-carboxylic acid can afford regiospecific products. manipal.edu The stereoselectivity, particularly the preference for the endo product (the "endo rule"), is another key feature of these reactions, often explained by secondary orbital interactions in the transition state. chim.it Lewis acid catalysis can be employed to dramatically enhance both the rate and the stereoselectivity of these cycloadditions.

DieneDienophileKey FeatureReference
2-methoxy-1-methyl-1,3-cyclohexadieneMaleic anhydrideForms bicyclic anhydride precursor researchgate.net, cdnsciencepub.com
2-methylcyclohexa-1,5-diene-1-carboxylic acidVarious dienophilesProduces regioisomeric mixture manipal.edu
5-methylcyclohexa-1,5-diene-1-carboxylic acidVarious dienophilesAffords regiospecific products manipal.edu

The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder cycloaddition and becomes favorable at high temperatures. wikipedia.orgmasterorganicchemistry.com This reaction involves the fragmentation of the cyclohexene (B86901) ring within the bicyclic system to regenerate a diene and a dienophile. For many bicyclo[2.2.2]octenone adducts, this simply establishes an equilibrium with the starting materials. masterorganicchemistry.com

However, in certain systems, the retro-Diels-Alder reaction can lead to new, stable products, often involving the extrusion of a small gaseous molecule. For instance, adducts formed from pyrones can undergo a retro-Diels-Alder reaction that liberates carbon dioxide, a process that is thermodynamically driven by the formation of a stable aromatic ring. chim.itmasterorganicchemistry.com A related fragmentation pathway is the Alder-Rickert reaction. In the synthesis of a precursor to this compound, a Diels-Alder adduct formed from 1-methoxy-2-methyl-1,4-cyclohexadiene and dimethyl acetylenedicarboxylate (B1228247) was observed to lose propene at high temperatures to form dimethyl 3-methoxyphthalate. cdnsciencepub.com This demonstrates a thermal fragmentation pathway available to these bicyclic systems.

Rearrangement Reactions

The strained bicyclic framework of this compound is prone to a variety of skeletal rearrangements, which can be initiated photochemically or by acid catalysis. These reactions often lead to the formation of new, thermodynamically more stable ring systems.

The oxa-di-π-methane (ODPM) rearrangement is a characteristic photochemical reaction of β,γ-unsaturated ketones, such as bicyclo[2.2.2]octenone systems. rsc.org This reaction formally constitutes a researchgate.netresearchgate.net-acyl shift, proceeding through a triplet-sensitized pathway to form a saturated α-cyclopropyl ketone. nih.goviupac.orgresearchgate.net

Upon direct or sensitized irradiation, the β,γ-enone chromophore of a bicyclo[2.2.2]octenone undergoes rearrangement to a tricyclo[3.3.0.02,8]octan-3-one skeleton. rsc.orgoup.com This transformation is a key step in the synthesis of polycyclopentanoid (polyquinane) natural products. rsc.org The reaction involves the formation of a diradical intermediate, followed by cyclization to form the three-membered ring and subsequent rearrangement to the final product. While highly efficient for many annulated bicyclo[2.2.2]octenones, the success of the ODPM rearrangement can be sensitive to the substitution pattern on the bicyclic framework. rsc.org

Sigmatropic rearrangements involve the intramolecular migration of a sigma bond across a π-electron system. wikipedia.org The photochemical oxa-di-π-methane rearrangement is a prime example of such a process in bicyclo[2.2.2]octenone chemistry, being formally classified as a 1,2-acyl shift. iupac.org Another related photochemical transformation observed in higher homologs like bicyclo[3.2.2]non-6-en-2-ones is the cdnsciencepub.comresearchgate.net-acyl migration, which leads to the formation of fused [5-6] ring systems. oup.com

Thermally induced sigmatropic rearrangements are also known in related systems. For example, thermal reactions of 8-methylbicyclo[4.2.0]oct-2-enes, which possess a similar structural motif, can undergo a cdnsciencepub.comresearchgate.net-sigmatropic carbon migration to yield 5-methylbicyclo[2.2.2]oct-2-enes. nih.gov These reactions often compete with stereomutation and fragmentation processes and are thought to proceed through a diradical intermediate. nih.govresearchgate.net

Rearrangement TypeConditionsProduct SkeletonReference
Oxa-Di-π-Methane ( researchgate.netresearchgate.net-Acyl Shift)Photochemical (Triplet-sensitized)Tricyclo[3.3.0.02,8]octan-3-one oup.com, rsc.org
cdnsciencepub.comresearchgate.net-Acyl MigrationPhotochemicalcis-Bicyclo[4.3.0]non-4-en-7-one oup.com
cdnsciencepub.comresearchgate.net-Carbon ShiftThermalBicyclo[2.2.2]oct-2-ene nih.gov

The bicyclo[2.2.2]octane skeleton is known to undergo facile acid-catalyzed rearrangement to the thermodynamically more stable bicyclo[3.2.1]octane system. This transformation is a common feature in the chemistry of this compound and its precursors, and it has been exploited in the total synthesis of several diterpenoid natural products. nih.govmdpi.com

This rearrangement is often observed during synthetic sequences that generate a carbocation intermediate. For example, the oxidative decarboxylation of dicarboxylic acid precursors to bicyclo[2.2.2]octenones using lead tetraacetate can lead to significant formation of bicyclo[3.2.1]octane products. cdnsciencepub.comresearchgate.net The proposed mechanism involves the generation of a carbocation which then undergoes a 1,2-acyl migration (a Wagner-Meerwein type rearrangement), expanding one of the bridges of the [2.2.2] system to form the [3.2.1] framework. cdnsciencepub.comcdnsciencepub.comresearchgate.net This skeletal rearrangement has proven to be a reliable method for constructing the C/D ring system of stemodane, aphidicolane, and stemarane diterpenes. nih.gov

Nucleophilic and Electrophilic Reactivity at the Carbonyl and Alkene Centers

The chemical behavior of this compound is defined by the reactivity of its two primary functional groups: the ketone carbonyl and the carbon-carbon double bond within the bicyclic framework. These centers are susceptible to attack by both nucleophiles and electrophiles, leading to a diverse range of functionalization patterns.

Addition Reactions to the Olefinic Bridge

The olefinic bridge in the bicyclo[2.2.2]octene system undergoes addition reactions, particularly with radical reagents. Studies on related bicyclo[2.2.2]octane olefins have shown that free-radical additions, such as those involving benzenethiol, proceed via a 1,2-addition to the double bond. rsc.org These reactions are typically initiated by radical initiators and proceed through a radical chain mechanism. The reactivity of the double bond in these bicyclic systems is influenced by ring strain, though they are generally less reactive than the analogous double bonds in the more strained norbornene systems. rsc.org

The synthesis of the bicyclo[2.2.2]oct-5-en-2-one core itself can be achieved through a tandem intermolecular Michael addition followed by an intramolecular aldol (B89426) condensation. ucla.eduresearchgate.net This "bridged Robinson annulation" involves the 1,4-addition of a ketone enolate to a cyclic enone, highlighting the electrophilic nature of the double bond in the precursor. researchgate.net

Reactions at the Ketone Carbonyl Group

The carbonyl group of this compound is a primary site for nucleophilic attack. A variety of nucleophiles, including organometallic reagents and enolates, can add to the electrophilic carbonyl carbon. The stereochemical outcome of these additions is a key aspect of their utility.

Nucleophilic addition of organometallic reagents, such as vinylmagnesium bromide and methyllithium (B1224462), to bicyclo[2.2.2]octenone derivatives has been studied extensively. researchgate.netcdnsciencepub.comnih.gov These reactions convert the ketone into a tertiary alcohol. The facial selectivity of the attack is influenced by steric and electronic factors of the bicyclic system and can be modulated by the presence of Lewis acids. nih.govresearchgate.net For example, reaction of bicyclo[2.2.2]octane-2,3-dione with methyllithium results in the addition of the methyl group to one of the carbonyls to form a hydroxy-ketone. researchgate.netcdnsciencepub.com

Other nucleophiles, such as cyanide, also react at the carbonyl center. The treatment of a bicyclo[2.2.2]oct-5-en-2-one with cyanotrimethylsilane in the presence of a catalytic amount of zinc iodide leads to the formation of a cyanohydrin, a common intermediate in organic synthesis. oup.com

Regioselectivity and Stereoselectivity in Functionalizations

Functionalization reactions of this compound and its derivatives often exhibit high degrees of regioselectivity and stereoselectivity, which is a testament to the rigid and well-defined three-dimensional structure of the bicyclic core.

The stereoselectivity of nucleophilic additions to the carbonyl group is particularly noteworthy. The addition of vinylmagnesium bromide to bicyclo[2.2.2]octenone derivatives can produce two diastereomeric alcohols, designated as syn and anti isomers, depending on the face of the carbonyl that is attacked. nih.gov The inherent facial selectivity can be significantly influenced by substituents on the bicyclic frame and by the addition of Lewis acids such as cerium(III) chloride (CeCl₃), titanium(IV) chloride (TiCl₄), and zinc bromide (ZnBr₂). nih.govresearchgate.net In some cases, the use of a preformed vinylmagnesium bromide-CeCl₃ reagent can lead to the formation of the syn-isomer almost exclusively. nih.govresearchgate.net This control over stereochemistry is crucial for the application of these compounds as chiral building blocks in the synthesis of complex molecules.

The table below summarizes the diastereoselectivity observed in the addition of vinylmagnesium bromide to a parent bicyclo[2.2.2]oct-5-en-2-one in the presence of various Lewis acids.

Lewis AcidSolventanti:syn RatioTotal Yield (%)
NoneTHF40:6095
LiBrTHF65:3592
CeCl₃THF85:1594
TiCl₄CH₂Cl₂90:1085
ZnBr₂THF70:3090
MgBr₂Et₂O60:4088
Et₂AlClCH₂Cl₂95:580

Data adapted from facial selectivity studies on bicyclo[2.2.2]octenone systems. nih.govresearchgate.net

Regioselectivity is also a key feature in rearrangements. The preferential migration of certain groups, such as the 1,2-acyl shift observed in carbocationic rearrangements, leads to the formation of specific constitutional isomers, like the bicyclo[3.2.1]octane skeleton over other possibilities. cdnsciencepub.com

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 1-Methylbicyclo[2.2.2]oct-5-en-2-one.

¹H NMR for Proton Environment and Coupling Patterns

The ¹H NMR spectrum of this compound provides information about the chemical environment of each proton and their spatial relationships through spin-spin coupling. The spectrum, recorded in deuteriochloroform (CDCl₃), shows distinct signals for the methyl, methylene (B1212753), methine, and vinyl protons.

Key proton signals are observed at δ 1.17 (s, 3H, C1-CH₃), 1.5-2.2 (m, 6H, methylene and C4-H), 2.75 (m, 1H, C4-H), 6.05 (d, 1H, vinyl H), and 6.55 (dd, 1H, vinyl H). While a first-order analysis of coupling constants is challenging in CDCl₃, data from a spectrum in hexadeuterioacetone reveals a vicinal coupling constant of 9 Hz for H(3) to H(2) and 3 Hz for H(3) to H(4).

Table 1: ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Number of Protons
C1-CH₃ 1.17 s 3
Methylene & C4-H 1.5-2.2 m 6
C4-H 2.75 m 1
Vinyl H 6.05 d 1
Vinyl H 6.55 dd 1

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

¹³C NMR for Carbon Skeleton Analysis and Chemical Shifts

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The spectrum for this compound shows nine distinct carbon signals, corresponding to each carbon atom in the structure.

The carbonyl carbon (C=O) appears significantly downfield at δ 216.5 ppm. The olefinic carbons of the double bond are observed at δ 138.0 and 131.7 ppm. The quaternary bridgehead carbon bonded to the methyl group (C1) is found at δ 49.9 ppm, while the other bridgehead carbon (C4) is at δ 32.8 ppm. The methyl carbon gives a signal at δ 21.7 ppm. The remaining methylene carbons of the bicyclic system appear at δ 45.0, 24.3, and 23.4 ppm.

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (δ, ppm) in CDCl₃
C=O 216.5
C=C 138.0
C=C 131.7
C1 49.9
CH₂ 45.0
C4 32.8
CH₂ 24.3
CH₂ 23.4

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While specific 2D NMR data for this compound are not detailed in the available literature, these techniques are instrumental in confirming structural assignments.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity between adjacent protons in the bicyclic rings. For instance, it would show correlations between the vinyl protons and the bridgehead proton (C4-H), as well as couplings between the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. This would definitively link the proton and carbon assignments, for example, confirming which ¹³C signal corresponds to the methyl protons observed in the ¹H spectrum.

Stereochemical Assignments Based on NMR Parameters (e.g., NOE)

Detailed stereochemical studies using techniques like Nuclear Overhauser Effect (NOE) spectroscopy for this compound are not extensively reported. However, NOE experiments would be the definitive method for confirming the spatial relationships between protons. For instance, an NOE enhancement between the methyl group protons and specific protons on the bicyclic framework would provide clear evidence for their relative stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound in carbon tetrachloride (CCl₄) shows a strong absorption band characteristic of the carbonyl group (C=O) of a ketone.

Table 3: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) in CCl₄ Description
C=O (ketone) 1725 Strong, characteristic stretch

The prominent peak at 1725 cm⁻¹ is indicative of a saturated six-membered ring ketone, consistent with the bicyclo[2.2.2]octanone framework. An absorption at 1640 cm⁻¹ corresponds to the carbon-carbon double bond stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores like the carbonyl group and the carbon-carbon double bond in this compound. The spectrum, recorded in ethanol, displays a maximum absorption (λmax) at 305 nm, with a molar absorptivity (ε) of 210. This absorption is attributed to the n → π* electronic transition of the carbonyl group.

Table 4: UV-Vis Spectroscopic Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε) Transition

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of this compound through its fragmentation patterns. The molecular formula of the compound is C₉H₁₂O. nih.gov

The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion (M⁺) peak corresponding to its molecular weight. This provides a direct confirmation of the compound's mass. The calculated molecular weight is approximately 136.19 g/mol , and its exact mass is 136.088815002 Da. nih.gov

The fragmentation of the molecular ion provides valuable structural information. For bicyclo[2.2.2]octene systems, a characteristic and often dominant fragmentation pathway is the retro-Diels-Alder reaction. core.ac.uk This process involves the cleavage of the bicyclic ring system into a diene and a dienophile. For this compound, this would result in the formation of 1,3-cyclohexadiene (B119728) and methyl vinyl ketone. The mass spectrum of a related compound, methyl 6-chloro-6-cyano-1-methylbicyclo[2.2.2]oct-2-ene-2-carboxylate, shows a base peak at m/z 152, which corresponds to its retro-Diels-Alder fragmentation product. core.ac.uk

Other fragmentation processes can also occur, typically involving the loss of small neutral molecules like carbon monoxide (CO) or ethylene (B1197577) (C₂H₄), leading to a series of fragment ions that are characteristic of the molecule's structure. msu.eduwikipedia.org

Table 1: Key Mass Spectrometry Data for this compound

Property Value
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Exact Mass 136.088815002 Da

| Primary Fragmentation | Retro-Diels-Alder Reaction |

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.

The determination of the crystal structure for derivatives like bicyclo[2.2.2]octane-1,4-diol further illustrates the application of this method to the core bicyclo[2.2.2]octane skeleton. google.com Such studies are crucial for resolving ambiguities in stereochemistry that may arise from other analytical methods and for understanding the conformational preferences of substituents on the rigid bicyclic frame.

Table 2: Application of X-ray Crystallography to Bicyclo[2.2.2]octene Derivatives

Compound Derivative Key Finding from X-ray Crystallography Reference
(1R, 2S, 4R*)-2-Acetylbicyclo[2.2.2]oct-5-en-2-yl 4-nitrobenzoate Established the major endo stereoisomer structure and conformation of the acetyl group. arabjchem.org

Photoelectron Spectroscopy for Electronic Structure

Photoelectron spectroscopy (PES) is a powerful technique used to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. This provides information about the energies of molecular orbitals.

Studies on bicyclo[2.2.2]octanone derivatives have utilized He(I) photoelectron spectra to characterize their electronic structures. rsc.org The low ionization potentials observed in these spectra correspond to the removal of electrons from the highest occupied molecular orbitals (HOMOs). Typically, for ketones, these are the non-bonding lone pair orbitals of the oxygen atom (n_O) and the π-orbitals of the carbon-carbon double bond (π_C=C). rsc.org

In the case of this compound, the two highest occupied molecular orbitals would be the oxygen lone pair and the olefinic π-orbital. The interaction between these orbitals, facilitated by the rigid bicyclic framework, can lead to splitting of their ionization bands in the photoelectron spectrum. The ordering and energy of these bands are sensitive to substitution and molecular geometry. By comparing the experimental spectra with molecular orbital calculations (such as HAM/3), a detailed assignment of the ionization potentials can be achieved, offering deep insight into the electronic makeup of the molecule. rsc.org

Table 3: Expected Molecular Orbitals Investigated by PES for this compound

Molecular Orbital Description Expected Ionization Energy Region
n_O Non-bonding lone pair on the carbonyl oxygen Low ionization potential

| π_C=C | Pi-orbital of the carbon-carbon double bond | Low ionization potential, close to n_O |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and stability of molecules like 1-Methylbicyclo[2.2.2]oct-5-en-2-one. nih.govd-nb.info DFT calculations can accurately predict the molecule's geometry, electron distribution, and thermodynamic stability.

Key insights derived from DFT studies on the bicyclo[2.2.2]octenone scaffold include:

Optimized Geometry: Calculations determine the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: DFT is used to compute fundamental electronic properties. The distribution of electron density reveals the electron-rich and electron-deficient regions of the molecule. Maps of the molecular electrostatic potential (MEP) highlight sites susceptible to nucleophilic or electrophilic attack.

Thermodynamic Stability: The total electronic energy calculated by DFT is a measure of the molecule's stability. By comparing the energies of different isomers or conformers, the most thermodynamically favorable structures can be identified. For instance, DFT calculations have been employed to understand the thermodynamic control that dictates the formation of cyclized versus rearranged products in reactions involving the bicyclo[2.2.2]octenone skeleton. nih.gov

Conformational Analysis of Bicyclo[2.2.2]octenone Ring System

The bicyclo[2.2.2]octane core imparts significant rigidity to the molecule. nih.gov This bridged system consists of three six-membered rings fused together, forcing them into boat-like conformations. libretexts.org Unlike flexible cyclohexane (B81311) rings, the bicyclic framework of this compound has very limited conformational freedom. libretexts.org

Computational modeling is essential for a detailed conformational analysis. These studies reveal:

The rigid cage structure is characterized by specific bond lengths and angles that minimize ring strain.

The three ethano bridges lock the molecule into a specific three-dimensional orientation.

The presence of the double bond at C5-C6 and the carbonyl group at C2 introduces planarity in those regions, which slightly distorts the geometry compared to the saturated bicyclo[2.2.2]octane parent structure. researchgate.net

The methyl group at the C1 bridgehead position introduces steric interactions that can subtly influence the twist of the boat conformations.

Transition State Modeling for Reaction Pathways

Understanding the mechanisms of chemical reactions requires characterizing the high-energy transition states that connect reactants and products. Computational chemistry provides indispensable tools for modeling these fleeting structures. The bicyclo[2.2.2]octenone ring system is commonly synthesized via a Diels-Alder reaction, a process well-suited for theoretical investigation. rsc.orgresearchgate.net

Transition state modeling for the formation of this compound can elucidate:

Reaction Mechanism: By locating the transition state structure for the [4+2] cycloaddition, the concerted nature of the Diels-Alder reaction can be confirmed.

Activation Energy: The energy difference between the reactants and the transition state, known as the activation barrier, can be calculated. This value is crucial for predicting reaction rates.

Stereoselectivity: The Diels-Alder reaction often yields specific stereoisomers. Computational modeling of the different possible transition states (e.g., endo vs. exo) can explain and predict the observed stereochemical outcome by identifying the lowest energy pathway. DFT calculations have been successfully used to predict the regio- and stereoselectivity in these types of cycloadditions. researchgate.netnih.gov

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties with high accuracy, serving as a powerful tool for structure verification. d-nb.infod-nb.info For this compound, these predictions can be compared with experimental data to confirm its identity and structure.

NMR Spectroscopy: Calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. The accuracy of these predictions has been significantly enhanced by methods that account for different conformations and solvent effects. d-nb.inforsc.org

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies correspond to the peaks observed in an IR spectrum. researchgate.net Key predicted frequencies would include the C=O stretch of the ketone and the C=C stretch of the alkene, which are characteristic functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. This is particularly relevant for the π → π* and n → π* transitions of the enone chromophore.

Table 1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data
Spectroscopic PropertyPredicted Value (Computational)Typical Experimental Value
¹³C NMR: Carbonyl Carbon (C=O)~205-215 ppm~210 ppm
¹H NMR: Olefinic Protons (C=CH)~6.0-6.5 ppm~6.2 ppm
IR: Carbonyl Stretch (νC=O)~1720-1740 cm⁻¹~1730 cm⁻¹
UV-Vis: n → π* transition (λmax)~300-320 nm~310 nm

Orbital Interactions and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining the reactivity and selectivity of pericyclic reactions, such as the Diels-Alder reaction used to form the bicyclo[2.2.2]octenone core. researchgate.net This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. rsc.org

For a typical Diels-Alder synthesis of a bicyclo[2.2.2]octenone, FMO theory helps to predict:

Reactivity: The reaction is most favorable when the energy gap between the HOMO of the diene and the LUMO of the dienophile (or vice versa) is small. DFT calculations provide the energies of these frontier orbitals. nih.gov

Regioselectivity: In reactions with unsymmetrical dienes or dienophiles, the regiochemistry of the product is determined by the alignment of the orbital coefficients at the reacting centers. The reaction proceeds through the pathway that allows for the most constructive overlap between the largest lobes of the interacting frontier orbitals.

Stereoselectivity: The preference for endo or exo products is explained by secondary orbital interactions, which are stabilizing interactions between parts of the molecules not directly involved in bond formation.

Table 2: Representative Frontier Orbital Energies in a Diels-Alder Reaction
ReactantOrbitalCalculated Energy (eV)
Cyclohexadiene (Diene)HOMO-8.5
LUMO+1.2
Acrolein (Dienophile)HOMO-10.9
LUMO-0.9

Note: Values are illustrative for typical reactants leading to the bicyclo[2.2.2]octenone core.

Synthesis and Reactivity of Advanced Derivatives and Analogs

Modification at the Bridgehead and Bridge Carbons

Functionalization at the sterically hindered bridgehead and bridge carbon positions of the bicyclo[2.2.2]octenone skeleton presents a significant synthetic challenge, yet offers a direct route to highly substituted and complex derivatives.

Research into analogous silicon-based bicyclic systems, such as permethylbicyclo[2.2.2]octasilanes, has provided insights into strategies for bridgehead functionalization. In these systems, the generation of a potassium silanide (B1217022) at the bridgehead position allows for subsequent reaction with a variety of electrophiles. nih.gov This approach has led to the synthesis of bridgehead-functionalized bicyclo[2.2.2]octasilanes with substituents including phenyl, ferrocenyl, and carbonyl groups. nih.govnih.gov While these are silicon analogs, the principles of generating a reactive intermediate at the bridgehead can be conceptually applied to their carbon counterparts.

In the context of carbocyclic bicyclo[2.2.2]octenones, the introduction of substituents at the bridgehead is often accomplished during the construction of the bicyclic system itself. One notable method involves the Diels-Alder reaction of a 2H-pyran-2-one bearing a protected amino group with maleic anhydride (B1165640), which results in a highly substituted bicyclo[2.2.2]octene with a functionalized bridgehead. arkat-usa.org Another approach utilizes the thermal addition of ethylene (B1197577) to monohydric phenols at high pressure, leading to ethyl-substituted bicyclooctenones where one of the bridgehead carbons is alkylated. cdnsciencepub.com

Table 1: Examples of Bridgehead-Functionalized Bicyclo[2.2.2]octane Analogs
Analog TypeBridgehead Substituent (X)Synthetic ApproachReference
Permethylbicyclo[2.2.2]octasilane-SiMenPh3-n, -SiMe2Fc, -COR, -COOMe, -COOHReaction of bridgehead silanide with electrophiles nih.gov, nih.gov
Bicyclo[2.2.2]octeneBenzamideDiels-Alder of 3-benzoylamino-2H-pyran-2-one arkat-usa.org
Bicyclo[2.2.2]octenoneEthylThermal addition of ethylene to phenols cdnsciencepub.com

Stereoisomeric and Enantioselective Synthesis of Bicyclo[2.2.2]octenones

The development of stereoselective and enantioselective methods for the synthesis of bicyclo[2.2.2]octenones is crucial for their application in the synthesis of chiral natural products and pharmaceuticals.

A significant advancement in this area is the use of organocatalysis. A highly enantioselective method for the synthesis of bicyclo[2.2.2]octenones has been developed through an organocatalytic tandem ortho-hydroxylative phenol (B47542) dearomatization and [4+2] cycloaddition reaction. nih.govbohrium.comscite.ainih.govresearchgate.net This approach utilizes a chiral oxaziridinium organocatalyst, which is available in both enantiomeric forms, to produce dearomatized products with high enantioselectivity. bohrium.com The reaction proceeds through the formation of an ortho-quinol intermediate which then undergoes a spontaneous [4+2] cyclodimerization to yield the bicyclo[2.2.2]octenone core. scite.ai This method has been successfully applied to the enantioselective synthesis of natural products like (+)-biscarvacrol. nih.govnih.gov

Copper-mediated oxidative dearomatization of phenols followed by a [4+2] dimerization cascade is another powerful strategy for the enantioselective synthesis of bicyclo[2.2.2]octenones. nih.gov This method involves the asymmetric oxidation of substituted phenols to ortho-quinols, which then undergo a homochiral dimerization to form the bicyclic skeleton. nih.gov This approach has been utilized in the enantioselective synthesis of (+)-aquaticol. nih.gov

Furthermore, stereoselective routes to functionalized bicyclo[2.2.2]octenones have been developed that allow for the introduction of various substituents with defined stereochemistry. One such method involves the in situ generation of 6-chloromethyl-6-hydroxycyclohexadienones and their cycloaddition with butadiene, leading to highly functionalized bicyclo[2.2.2]octenones with an endo-vinyl group. acs.org The presence of contiguous carbonyl, hydroxyl, and chloromethyl groups in the adducts allows for the stereoselective introduction of various alkyl groups alpha to the ketone. acs.org

Table 2: Enantioselective Synthetic Methods for Bicyclo[2.2.2]octenones
MethodCatalyst/ReagentKey TransformationExample ApplicationReference
Organocatalytic Tandem ReactionChiral Oxaziridiniumortho-Hydroxylative Phenol Dearomatization/[4+2] Cycloaddition(+)-Biscarvacrol nih.gov, bohrium.com, scite.ai, nih.gov, researchgate.net
Copper-Mediated CascadeCopper-Sparteine ComplexOxidative Dearomatization/[4+2] Dimerization(+)-Aquaticol nih.gov
Stereoselective CycloadditionIn situ generated dienoneDiels-Alder with subsequent functionalizationFunctionalized cis-decalin precursors acs.org

Heteroatom-Containing Bicyclo[2.2.2]octenone Analogs

The incorporation of heteroatoms such as oxygen and nitrogen into the bicyclo[2.2.2]octane framework leads to analogs with altered physicochemical properties and potential biological activities.

The synthesis of 2-oxabicyclo[2.2.2]octanes, where a bridge carbon is replaced by an oxygen atom, has been achieved through various synthetic routes. researchgate.netnih.govresearchgate.net One key step in the synthesis of the 2-oxabicyclo[2.2.2]octane core is the iodocyclization of cyclohexane-containing alkenyl alcohols. nih.govresearchgate.net This methodology has been used to prepare 2-oxabicyclo[2.2.2]octane as a saturated bioisostere of the phenyl ring, demonstrating its potential in medicinal chemistry. nih.govresearchgate.net The synthesis of 7-oxabicyclo[2.2.2]octenes, where the oxygen is at the bridgehead, can be achieved through Diels-Alder reactions of 2H-pyran-2-ones with vinyl-containing dienophiles under high pressure. mdpi.com

Nitrogen-containing analogs, specifically 2-azabicyclo[3.2.2]nonanes, have been synthesized from bicyclo[2.2.2]octan-2-ones. nih.gov This ring expansion provides a more flexible bicyclic system. The synthesis is achieved via a one-step procedure from the corresponding bicyclo[2.2.2]octan-2-ones. nih.gov These aza-analogs have been investigated for their antiprotozoal activities. nih.gov The synthesis of 2-azabarrelenone, a 2-azabicyclo[2.2.2]octa-5,7-dien-3-one, has also been reported, starting from 2-aza-3-oxobicyclo[2.2.2]octa-7-ene-5,6-dicarboxylic acids.

Introduction of Complex Functionalities and Side Chains

The introduction of complex functionalities and side chains onto the bicyclo[2.2.2]octenone scaffold is essential for expanding its synthetic utility and for the targeted synthesis of complex molecules.

A variety of highly functionalized bicyclo[2.2.2]octene derivatives can be prepared through Diels-Alder reactions of masked o-benzoquinones with electron-deficient dienophiles. researchgate.net This one-pot method provides an efficient and reliable route to bicyclo[2.2.2]octenones with a high degree of functionalization. researchgate.net The resulting adducts can undergo further transformations, such as oxidative scission of the C-C single bond at the α-dimethoxyketone, to yield highly functionalized cyclohexene (B86901) frameworks. nih.govacs.org

The introduction of specific functional groups, such as a nitrovinyl substituent, has been achieved through the oxidative acetalization and Diels-Alder reaction of nitrovinyl-substituted guaiacols. rsc.org The in situ generated orthoquinone monoketals readily undergo [4+2] cycloaddition with electron-rich dienophiles to yield nitrovinyl-bearing bicyclo[2.2.2]octenone derivatives. rsc.org

Furthermore, the bicyclo[2.2.2]octane core can be designed to mimic biological motifs. For instance, bicyclo[2.2.2]octanes have been synthesized as structural mimics of the leucine (B10760876) residues in the nuclear receptor binding motif of steroid receptor coactivators. nih.gov This involves the synthesis of a 5-substituted 1,3-cyclohexadiene (B119728), followed by a Diels-Alder reaction and the addition of side arms to create the desired functionality. nih.gov The introduction of an endo-vinyl group through specific cycloaddition strategies also allows for subsequent Cope rearrangement to form substituted cis-decalins, demonstrating the utility of side chain manipulation for accessing different carbocyclic frameworks. rsc.orgrsc.org

Synthetic Utility of 1 Methylbicyclo 2.2.2 Oct 5 En 2 One As a Building Block

Applications in Total Synthesis of Complex Natural Products and Bioactive Molecules

The strategic importance of 1-methylbicyclo[2.2.2]oct-5-en-2-one and its derivatives is prominently demonstrated in the total synthesis of complex natural products. A notable example is its application in the synthesis of Himalensine A, a structurally complex Daphniphyllum alkaloid. organicchemistry.euacs.org

In a 2019 synthesis of Himalensine A by the Xu group, a derivative of bicyclo[2.2.2]octenone was employed as a crucial starting material. The synthetic strategy involved leveraging the bicyclic core to construct the intricate polycyclic skeleton of the natural product. organicchemistry.eu The synthesis commenced with a known compound that was converted over several steps into an unsaturated ketone intermediate containing the bicyclo[2.2.2]octenone framework. organicchemistry.eu This intermediate then underwent a series of transformations, including a critical intramolecular Heck reaction, to forge the complex tetracyclic core of Himalensine A. organicchemistry.eunih.gov The bicyclic system effectively controlled the stereochemistry and provided the necessary rigidity to facilitate subsequent bond formations. The synthesis culminated in the formation of the target molecule after a total of 14 steps, showcasing the efficiency of using this building block. organicchemistry.eu

Another approach toward Himalensine A also highlights the utility of the bicyclo[2.2.2]octanone core. researchgate.net An efficient inter/intramolecular aldol (B89426) sequence was used to construct this critical BC ring system, which then served as a scaffold for subsequent reactions, including a ring-closing metathesis, to complete the alkaloid's framework. researchgate.net These syntheses underscore the strategic value of the bicyclo[2.2.2]octenone skeleton in providing a robust and stereochemically defined starting point for assembling complex, polycyclic natural products. nih.govnih.govub.edu

Key Synthetic Transformations in the Total Synthesis of Himalensine A:

StepReaction TypeIntermediate/ProductPurpose
1van Leusen reactionNitrile 6C1 homologation of the ketone. organicchemistry.eu
2Saegusa-Ito oxidationUnsaturated ketone 4Introduction of unsaturation. organicchemistry.eu
3Michael additionLactam 7Formation of a key heterocyclic ring. organicchemistry.eu
4Heck reactionPolycyclic substrate 2Construction of the challenging 2-azabicyclo[3.3.1]nonane motif. organicchemistry.euresearchgate.net
5Meinwald rearrangementKetone 10Late-stage cyclopentenone formation. organicchemistry.euresearchgate.net

Stereoselective Construction of Polycyclic Scaffolds

The defined three-dimensional structure of this compound is instrumental in the stereoselective construction of complex polycyclic scaffolds. The rigid framework allows for predictable facial selectivity in reactions, enabling the controlled installation of new stereocenters.

Chiral bicyclo[2.2.2]octenones, including derivatives with a bridgehead methyl group, can be synthesized via intramolecular alkylation reactions. rsc.org For instance, the generation of the thermodynamic dienolate from 9-bromocarvone derivatives leads to the formation of chiral bicyclo[2.2.2]octenones with excellent stereocontrol. rsc.org This methodology provides access to enantiomerically enriched building blocks that are crucial for asymmetric synthesis.

Furthermore, the Diels-Alder reaction is a powerful tool for creating bicyclo[2.2.2]octenone systems. Tandem oxidative dearomatization/Diels-Alder reactions of phenols can form highly functionalized bicyclo[2.2.2]octenone systems in a single flask. scribd.comnih.govresearchgate.netscite.ai This approach allows for the creation of diverse substitution patterns with high stereoselectivity, providing rapid access to complex scaffolds that can be further elaborated into natural products. scribd.comresearchgate.net The inherent chirality of the starting material or the use of chiral catalysts can direct the stereochemical outcome of the cycloaddition, leading to the enantioselective synthesis of these important intermediates. nih.govresearchgate.net

Use in Cascade and Domino Reactions

The bicyclo[2.2.2]octenone framework is an excellent substrate for cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation. These tandem processes offer an efficient route to complex molecular architectures from simple starting materials.

One such example is the tandem oxidative acetalization-intramolecular Diels-Alder reaction of 2-methoxyphenols. acs.org In this process, the oxidation of the phenol (B47542) generates a masked o-benzoquinone which is tethered to a dienophile. This intermediate then undergoes an in-situ intramolecular Diels-Alder reaction to furnish highly functionalized bicyclo[2.2.2]octenones. acs.org This single-pot procedure is highly efficient and provides access to complex tricyclic systems with well-defined regio- and stereochemistry. acs.org

The hydroxylative dearomatization of phenols can also initiate a cascade reaction. researchgate.netscite.ai The intermediate o-quinol can undergo a [4+2] dimerization, leading to decorated bicyclo[2.2.2]octenones in a single step. researchgate.net This process has been utilized in the synthesis of natural products like (+)-biscarvacrol. researchgate.netscite.ai The use of chiral organocatalysts can render this tandem reaction enantioselective, affording dearomatized products in high enantiomeric ratios. nih.govresearchgate.netscite.ai

Precursor to Bicyclo[3.2.1]octane Systems and Other Skeletal Rearrangements

The strained bicyclo[2.2.2]octenone skeleton is prone to a variety of skeletal rearrangements, making it a valuable precursor for the synthesis of other ring systems, most notably the bicyclo[3.2.1]octane framework. nih.gov These rearrangements can be triggered by acid, base, heat, or photoirradiation and often proceed with high stereoselectivity. nih.govacs.org

A common transformation is the acid-catalyzed Wagner-Meerwein rearrangement. wikipedia.orgslideshare.netresearchgate.net Protonation of the ketone or a derivative can induce a 1,2-acyl migration, leading to the expansion of one of the six-membered rings and the formation of the thermodynamically more stable bicyclo[3.2.1]octane system. researchgate.netmdpi.com For instance, treatment of keto dicarboxylic acid derivatives of the bicyclo[2.2.2]octenone system with lead tetraacetate can yield bicyclo[3.2.1]octane products alongside the expected bicyclo[2.2.2]octenone. researchgate.netresearchgate.netcdnsciencepub.com This rearrangement is proposed to proceed through a carbonium ion intermediate formed via oxidative decarboxylation. researchgate.netcdnsciencepub.com

Photochemical rearrangements are also prevalent for bicyclo[2.2.2]octenones. The oxa-di-π-methane rearrangement, a organicchemistry.euacs.org-acyl shift, transforms the β,γ-unsaturated ketone into a tricyclic cyclopropyl (B3062369) ketone, which can be further manipulated to access diverse molecular scaffolds. tandfonline.comoup.com This photochemical transformation is a key step in the synthesis of various fused-ring systems. oup.com

These rearrangement reactions significantly expand the synthetic utility of this compound, providing access to a wide range of carbocyclic frameworks from a single, readily accessible precursor. nih.govacs.org

Examples of Rearrangements of Bicyclo[2.2.2]octenone Derivatives:

Starting Material TypeReaction ConditionRearranged Product SkeletonReaction Name/Type
Keto dicarboxylic acidLead tetraacetateBicyclo[3.2.1]octaneOxidative Decarboxylation / Wagner-Meerwein researchgate.netresearchgate.net
1-methyl-6-hydroxybicyclo[2.2.2]octan-2-oneAcid (TsOH)4-methylbicyclo[3.2.1]oct-3-en-6-oneAcid-catalyzed rearrangement mdpi.com
β,γ-Unsaturated bicyclo[2.2.2]octenonePhotochemical irradiationBicyclo[3.3.0]octane / Tricyclic ketoneOxa-di-π-methane rearrangement tandfonline.comoup.com
Bicyclo[2.2.2]octenone epoxideLewis acidBicyclo[3.2.1]octeneMeinwald Rearrangement organicchemistry.eu

Future Directions and Emerging Research Areas

Development of Novel Catalytic and Asymmetric Synthetic Routes

While classical syntheses of the bicyclo[2.2.2]octenone framework have been well-established, the development of more efficient, selective, and sustainable methods remains a significant goal. A primary focus is on catalytic and, particularly, asymmetric routes to afford enantiopure 1-methylbicyclo[2.2.2]oct-5-en-2-one and its derivatives.

Future research will likely concentrate on:

Organocatalysis : Expanding on the success of organocatalytic methods for the synthesis of bicyclo[2.2.2]octenones, new chiral catalysts are expected to be designed. nih.gov These catalysts could enable highly enantioselective tandem reactions, potentially starting from simple acyclic precursors to construct the bridged ring system in a single step.

Transition Metal Catalysis : The use of transition metals to catalyze novel cycloadditions or rearrangements to form the bicyclo[2.2.2]octenone core is a promising area. nsc.ru This could involve the development of new ligands that can control both the regio- and stereoselectivity of these transformations.

Biocatalysis : The application of enzymes to mediate the synthesis of chiral bicyclic ketones is an emerging field. Future work may involve screening for or engineering enzymes that can catalyze the key bond-forming reactions to produce this compound with high enantiomeric excess.

A comparison of potential catalytic strategies is presented in Table 1.

Catalytic StrategyPotential AdvantagesResearch Focus
OrganocatalysisMetal-free, environmentally benign, high enantioselectivity. nih.govDesign of new chiral organic molecules as catalysts.
Transition Metal CatalysisHigh efficiency, potential for novel bond formations. nsc.ruDevelopment of new chiral ligands and catalytic cycles.
BiocatalysisHigh specificity, mild reaction conditions, environmentally friendly.Enzyme screening and protein engineering.

Advanced Spectroscopic Probes for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and applications. Advanced spectroscopic techniques are expected to play a pivotal role in these investigations.

Future research directions include:

In-situ Spectroscopy : The use of techniques such as in-situ NMR and IR spectroscopy to monitor reactions in real-time. This can provide valuable data on the formation and consumption of intermediates, helping to elucidate complex reaction pathways.

Time-Resolved Spectroscopy : For photochemical reactions or very fast thermal processes, time-resolved spectroscopic methods can be employed to observe transient species with short lifetimes.

Advanced NMR Techniques : The application of more sophisticated two-dimensional and solid-state NMR techniques can help to determine the precise stereochemistry of reaction products and intermediates. For instance, detailed 13C-NMR analysis has been used to differentiate between stereoisomers in related bicyclic systems. researchgate.net

Computational Design of New Reactions and Derivatives

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For this compound, computational methods can be used to predict reactivity, design new reactions, and explore the properties of novel derivatives.

Key areas for future computational research include:

Reaction Modeling : Using Density Functional Theory (DFT) and other high-level computational methods to model potential reaction pathways, calculate activation energies, and predict product distributions. This can guide experimental work by identifying the most promising reaction conditions.

Catalyst Design : Computationally designing new catalysts with enhanced activity and selectivity for the synthesis of this compound. This involves modeling the interactions between the catalyst, substrates, and transition states.

Derivative Design : The in-silico design of novel derivatives of this compound with specific desired properties, such as biological activity or utility as monomers for polymer synthesis. nih.gov This can be achieved by systematically modifying the core structure and calculating the resulting electronic and steric properties.

Exploration of Unusual Reactivity Patterns in Bridged Systems

The rigid, strained structure of the bicyclo[2.2.2]octenone framework can lead to unusual reactivity that is not observed in simpler acyclic or monocyclic systems. A thorough exploration of these reactivity patterns can uncover new synthetic transformations.

Future research in this area may focus on:

Rearrangement Reactions : Investigating novel skeletal rearrangements of the this compound ring system under thermal, photochemical, or catalytic conditions. researchgate.net This could lead to the synthesis of other complex polycyclic structures.

Transannular Reactions : Exploring the possibility of reactions that occur across the bicyclic ring system, taking advantage of the proximity of different functional groups in the constrained three-dimensional structure.

Radical Reactions : Studying the behavior of radical intermediates generated from this compound and its derivatives, which could lead to new C-C and C-heteroatom bond-forming reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methylbicyclo[2.2.2]oct-5-en-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Wittig reactions using phosphoranes (e.g., 3e) with oxygen bubbling to generate the ketone, though yields may be low (~20%) due to side reactions . Alternatively, intramolecular aldol condensations of ketone-aldehyde intermediates have been optimized for higher enantiomeric ratios (>99.5:0.5) and chemical purity (>99%) by leveraging crystallization-induced diastereomer transformation (CIDT) . Solvent choice (e.g., 2-MeTHF) significantly impacts scalability and yield retention during upscaling .

Q. How are spectroscopic techniques employed to characterize this compound and its derivatives?

  • Methodological Answer : Infrared (IR) spectroscopy is critical for identifying carbonyl stretches (e.g., 5.78 μm for the ketone group) . Mass spectrometry (low-resolution MS) provides molecular weight confirmation (e.g., MW 150.26 g/mol for bicyclo[2.2.2]octane derivatives) . For stereochemical analysis, nuclear magnetic resonance (NMR) and X-ray crystallography are essential, as demonstrated in structural studies of related bicyclo[2.2.2]octane derivatives .

Q. What are the stability and reactivity considerations for this compound under standard laboratory conditions?

  • Methodological Answer : The compound exhibits sensitivity to heat and light, with potential ketene formation observed during photochemical transformations . Storage under inert gas (e.g., N₂) at low temperatures (−20°C) is recommended to prevent degradation. Reactivity at bridgehead positions (e.g., substitution with methoxy groups) requires careful monitoring of reaction kinetics to avoid unwanted rearrangements .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral auxiliaries or catalysts are effective?

  • Methodological Answer : Asymmetric synthesis via intramolecular aldol reactions of ketone-aldehyde intermediates has been optimized using CIDT, yielding enantiomerically pure (>99.5%) solid intermediates (e.g., (1R,4R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one) . Chiral Lewis acids (e.g., BINOL-derived catalysts) may enhance enantioselectivity in Diels-Alder reactions involving substituted silyloxycyclohexadienes .

Q. What computational models predict the regioselectivity of bridgehead functionalization in bicyclo[2.2.2]octane systems?

  • Methodological Answer : Density functional theory (DFT) calculations can model transition states for bridgehead substitutions, such as methoxy group addition, by analyzing orbital hybridization and steric effects. For example, studies on 1-methoxybicyclo[2.2.2]oct-5-en-2-one derivatives reveal higher reactivity at the less sterically hindered bridgehead position .

Q. How do solvent effects and ionic liquids influence the kinetics of Diels-Alder reactions involving bicyclo[2.2.2]oct-5-en-2-one derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., 2-MeTHF) enhance reaction rates by stabilizing zwitterionic intermediates in Diels-Alder cycloadditions . Ionic liquids like [BMIM][PF₆] can further accelerate reactions via charge stabilization, as evidenced in the synthesis of 5-phenylbicyclo[2.2.2]oct-5-en-2-one with >98% yield .

Q. What strategies mitigate contradictions in spectral data when characterizing novel bicyclo[2.2.2]octane derivatives?

  • Methodological Answer : Discrepancies in IR or NMR data (e.g., unexpected carbonyl shifts) often arise from conformational flexibility or impurities. Multi-technique validation (e.g., cross-referencing IR, MS, and X-ray data) and computational spectral simulations (e.g., using Gaussian software) are critical . For example, unexpected ¹³C NMR signals in bridgehead-substituted derivatives were resolved via NOE experiments .

Safety and Handling

Q. What are the key hazards associated with handling this compound, and what PPE is required?

  • Methodological Answer : The compound is classified as acutely toxic (oral, H302), skin-irritating (H315), and eye-damaging (H319). Work under a fume hood with nitrile gloves, chemical goggles, and flame-resistant lab coats. Emergency procedures include immediate rinsing of exposed skin/eyes and medical consultation with the safety data sheet (SDS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.